molecular formula C8H5BrClFO B1397080 5-Bromo-2-fluorophenylacetyl chloride CAS No. 1346146-33-5

5-Bromo-2-fluorophenylacetyl chloride

Cat. No.: B1397080
CAS No.: 1346146-33-5
M. Wt: 251.48 g/mol
InChI Key: QXXDIKSDNXMGKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-fluorophenylacetyl chloride is a halogenated aromatic compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, which is further attached to an acetyl chloride group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluorophenylacetyl chloride typically involves the halogenation of phenylacetic acid derivatives. One common method is the reaction of 2-fluorophenylacetic acid with bromine in the presence of a suitable catalyst, such as ferric bromide (FeBr3), under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluorophenylacetyl chloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of 5-bromo-2-fluorophenylethanol or other reduced derivatives.

  • Substitution: The acetyl chloride group can be substituted with other functional groups, such as amines or alcohols, to form amides or esters.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Amines and alcohols are typically used as nucleophiles, with reaction conditions varying based on the specific reagent.

Major Products Formed:

  • Oxidation: 5-Bromo-2-fluorophenylacetic acid

  • Reduction: 5-Bromo-2-fluorophenylethanol

  • Substitution: Amides or esters, depending on the nucleophile used

Scientific Research Applications

5-Bromo-2-fluorophenylacetyl chloride is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: It is employed in the development of new drugs, particularly in the field of cancer research, where its derivatives may exhibit antitumor activity.

  • Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-2-fluorophenylacetyl chloride exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact mechanism would vary based on the biological system and the derivative .

Comparison with Similar Compounds

5-Bromo-2-fluorophenylacetyl chloride is similar to other halogenated phenylacetyl chlorides, such as 4-bromo-2-fluorophenylacetyl chloride and 3-bromo-2-fluorophenylacetyl chloride. its unique combination of bromine and fluorine atoms on the phenyl ring gives it distinct chemical properties and reactivity compared to these compounds. This uniqueness makes it particularly valuable in specific applications where precise chemical behavior is required.

Properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c9-6-1-2-7(11)5(3-6)4-8(10)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXDIKSDNXMGKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of commercially available 5-bromo-2-fluorophenylacetic acid (compound B1A, [CAS No. 883514-21-4], 6.42 g, 26 mmol) in toluene (52 ml) and thionyl chloride (SOCl2) (4.721 ml, 40 mmol) at 23° C. was added a drop of N,N-dimethylformamide (DMF) and the mixture was stirred at 80° C. for 4 hours (reaction checked by HPLC with product+MeOH). All volatiles were removed by rotary evaporation and the residue was dried in high vacuum to give the title compound as a colorless liquid (7.01 g, 105%), which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.721 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
52 mL
Type
solvent
Reaction Step Three
Yield
105%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-fluorophenylacetyl chloride
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-fluorophenylacetyl chloride
Reactant of Route 3
5-Bromo-2-fluorophenylacetyl chloride
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-fluorophenylacetyl chloride
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-fluorophenylacetyl chloride
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-fluorophenylacetyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.